TrkA-IN-3
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Overview
Description
TrkA-IN-3 is a potent and selective allosteric inhibitor of tropomyosin receptor kinase A (TrkA), with an IC50 value of 22.4 nM. This compound exhibits remarkable selectivity for TrkA over other related kinases, such as tropomyosin receptor kinase B and tropomyosin receptor kinase C, by more than 8000-fold . This compound is primarily used in scientific research to study pain mechanisms and potential therapeutic interventions.
Preparation Methods
The synthesis of TrkA-IN-3 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as halogenation, nucleophilic substitution, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the compound are maintained. This would require optimization of reaction conditions, purification techniques, and quality control measures.
Chemical Reactions Analysis
TrkA-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines. Substitution reactions can introduce different functional groups into the molecule, potentially altering its biological activity and selectivity.
Scientific Research Applications
TrkA-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure-activity relationships of TrkA inhibitors and to develop new therapeutic agents .
In biology, this compound is employed to investigate the role of TrkA signaling in various cellular processes, including neuronal differentiation, survival, and proliferation. It is also used to study the mechanisms of pain and to identify potential targets for pain management therapies .
In medicine, this compound is being explored as a potential therapeutic agent for the treatment of pain and other conditions associated with TrkA signaling dysregulation. Its high selectivity and potency make it an attractive candidate for further development .
In industry, this compound can be used in the development of diagnostic tools and assays to detect TrkA activity and to screen for new TrkA inhibitors. It may also have applications in the production of biologics and other therapeutic agents targeting TrkA .
Mechanism of Action
TrkA-IN-3 exerts its effects by binding to the allosteric site of the TrkA receptor, a member of the neurotrophic tyrosine kinase receptor family. Upon binding, this compound induces a conformational change in the receptor, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways .
The primary molecular targets of this compound are the tyrosine residues within the cytoplasmic domain of TrkA, which are critical for its kinase activity. By preventing the phosphorylation of these residues, this compound effectively blocks the signaling cascades mediated by TrkA, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway .
Comparison with Similar Compounds
TrkA-IN-3 is unique among TrkA inhibitors due to its high selectivity and potency. Similar compounds include entrectinib and larotrectinib, which are also Trk inhibitors but lack the same level of selectivity for TrkA over other Trk receptors .
Entrectinib is a pan-Trk inhibitor that targets TrkA, TrkB, and TrkC, and is used in the treatment of cancers with neurotrophic receptor tyrosine kinase gene fusions . Larotrectinib is another pan-Trk inhibitor with similar applications but is less selective for TrkA compared to this compound .
Properties
Molecular Formula |
C24H17F3N4O3 |
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Molecular Weight |
466.4 g/mol |
IUPAC Name |
5-[[3-(1-methylpyrazol-3-yl)-4-(trifluoromethyl)benzoyl]amino]-6-phenylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C24H17F3N4O3/c1-31-10-9-19(30-31)17-11-15(7-8-18(17)24(25,26)27)22(32)29-20-12-16(23(33)34)13-28-21(20)14-5-3-2-4-6-14/h2-13H,1H3,(H,29,32)(H,33,34) |
InChI Key |
MLKKBTKDOPHWET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=C(C=CC(=C2)C(=O)NC3=C(N=CC(=C3)C(=O)O)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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